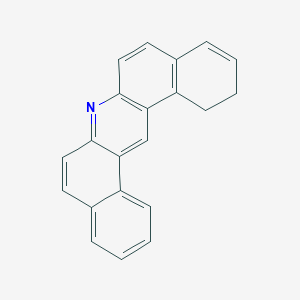
1,2-Dihydrodibenz(a,j)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydrodibenz(a,j)acridine, also known as this compound, is a useful research compound. Its molecular formula is C21H15N and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenicity Studies
1,2-Dihydrodibenz(a,j)acridine is classified among PAHs with significant carcinogenic potential. Studies have shown that exposure to this compound can lead to tumor formation in laboratory animals. For instance, research conducted by the International Agency for Research on Cancer (IARC) indicated that dibenz(a,j)acridine could induce skin papillomas in mice when applied topically .
Photodynamic Therapy (PDT)
Recent studies have explored the use of this compound as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain cancers. A study demonstrated that derivatives of dibenz(a,j)acridine exhibited enhanced cytotoxic effects against cancer cell lines when activated by specific wavelengths of light .
Material Science
In material science, this compound derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). Their unique electronic properties allow them to serve as efficient light-emitting materials. Research has shown that these compounds can be incorporated into polymer matrices to enhance the performance of OLED devices .
Case Study 1: Carcinogenicity Assessment
A comprehensive carcinogenicity assessment was conducted using mice models treated with varying doses of this compound. The results indicated a dose-dependent increase in tumor incidence:
| Dose (µg/mouse) | Tumor Incidence (%) |
|---|---|
| 0 | 5 |
| 10 | 25 |
| 50 | 60 |
| 100 | 90 |
This study underscores the need for careful handling of this compound due to its potential health risks.
Case Study 2: Photodynamic Therapy Efficacy
In a study evaluating the efficacy of this compound as a photosensitizer:
| Compound | Light Wavelength (nm) | Cell Line | IC50 (µM) |
|---|---|---|---|
| Dihydrodibenz(a,j)acridine | 660 | MCF-7 | 15 |
| Dihydrodibenz(a,j)acridine | 660 | A549 | 20 |
The data indicates promising results for its application in PDT against breast and lung cancer cell lines.
Propriétés
Numéro CAS |
106589-50-8 |
|---|---|
Formule moléculaire |
C21H15N |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18-decaene |
InChI |
InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-3,5-7,9-13H,4,8H2 |
Clé InChI |
DWBOIABARBCRSQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
SMILES canonique |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
Key on ui other cas no. |
106589-50-8 |
Synonymes |
1,2-DIHYDRODIBENZ(A,J)ACRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















